molecular formula C19H22BrN3O2 B2546022 2-bromo-5-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034323-28-7

2-bromo-5-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2546022
CAS RN: 2034323-28-7
M. Wt: 404.308
InChI Key: RTUIKXXRVWOCGG-UHFFFAOYSA-N
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Description

The compound 2-bromo-5-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a synthetic molecule that may be of interest in the field of medicinal chemistry due to its structural features, which suggest potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical and physical properties, as well as the potential synthesis route for the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic acids or esters. For instance, the synthesis of a PET agent mentioned in the first paper involved a 9-step process starting from 2,6-difluorobenzoic acid . Similarly, the synthesis of a dopamine and serotonin receptor antagonist involved several steps, including regioselective reactions and bromination . These methods could potentially be adapted for the synthesis of this compound, suggesting a complex but feasible synthetic route.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of aromatic rings, halogen substituents, and amide linkages. The presence of a pyridinyl group, as seen in the compound of interest, is common in molecules with potential pharmacological activities. The structure-activity relationship (SAR) can be deduced by analyzing the impact of different substituents on the core structure, as seen in the synthesis of a CCR5 antagonist .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include halogenation, nucleophilic substitution, and amide bond formation . These reactions are crucial for introducing functional groups that define the pharmacophore and improve the compound's biological activity. The compound of interest would likely undergo similar reactions during its synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of bromo and methoxy groups can affect the compound's lipophilicity, solubility, and stability. These properties are essential for the compound's bioavailability and metabolic stability. The papers do not provide direct data on the physical and chemical properties of the compound , but the synthesis and structural analysis of similar compounds offer a basis for predicting these properties.

Scientific Research Applications

Radiosynthesis and Imaging Applications

A study by Mertens et al. (1994) discusses the radiosynthesis of a new radioiodinated ligand for serotonin-5HT2-receptors, demonstrating the potential of benzamide derivatives in the development of tracers for γ-emission tomography. This research highlights the utility of such compounds in medical imaging, particularly in studying brain receptors and neuropharmacology (Mertens et al., 1994).

Antipsychotic Agent Development

Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of benzamide derivatives, including those structurally related to 2-bromo-5-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide. These compounds were investigated for their potential as antipsychotic agents, showing significant activity and selectivity, which could inform the development of new therapeutic options for psychiatric disorders (Högberg et al., 1990).

Anti-inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) on novel benzodifuranyl derivatives, including benzamide analogs, revealed significant anti-inflammatory and analgesic activities. This study provides insight into the therapeutic applications of benzamide derivatives in managing pain and inflammation, suggesting potential drug development pathways (Abu‐Hashem et al., 2020).

Exploration of Drug-Receptor Interactions

A study by Zhuang et al. (1998) developed isoindol-1-one analogues of 4-(2'-methoxyphenyl)-1-[2'-(N-(2"-pyridinyl)-p-iodobenzamido)ethyl]piperazine as 5-HT1A receptor ligands. This research illustrates the application of benzamide derivatives in exploring receptor-ligand interactions, offering valuable insights into the design of receptor-specific imaging and therapeutic agents (Zhuang et al., 1998).

Mechanism of Action

The precise mechanism of action for 2-bromo-5-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide depends on its specific target. It could interact with receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its biological effects .

properties

IUPAC Name

2-bromo-5-methoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2/c1-25-16-2-3-18(20)17(12-16)19(24)22-13-14-6-10-23(11-7-14)15-4-8-21-9-5-15/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUIKXXRVWOCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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